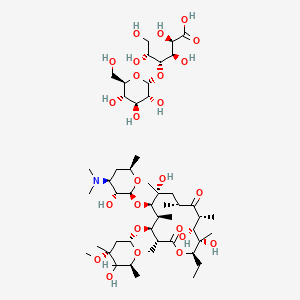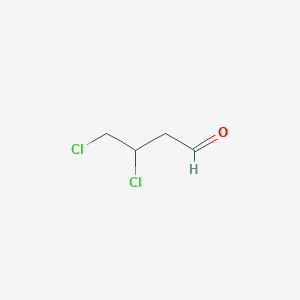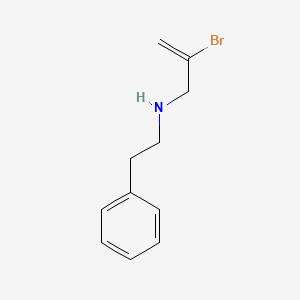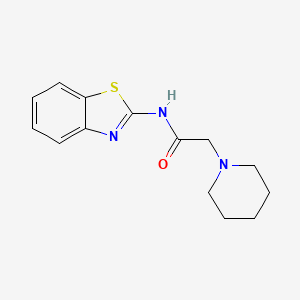
(2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile is a chiral compound with a unique structure that includes a cyclohexyl group, an ethylsulfanyl group, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environment-friendly and suitable for industrial amplification.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. The use of engineered bacteria containing carbonyl reductase, along with ultrasonic or pressurized disruption to obtain cell supernatant, is a key step in the process . This method is advantageous due to its high substrate concentration and wide substrate universality.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl and nitrile groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-Amino-2-Hydroxy-5-(Ethylsulfanyl)Pentanoyl-((S)-(-)-(1-Naphthyl)Ethyl)Amide
- (2S,3R)-2-(Ethylsulfanyl)-3-Methylhexane
Uniqueness
What sets (2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile apart from similar compounds is its unique combination of functional groups and chiral centers. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Propiedades
Número CAS |
67730-87-4 |
|---|---|
Fórmula molecular |
C12H18N2OS |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
(2S,3R)-1-cyclohexyl-2-ethylsulfanyl-4-oxoazetidine-3-carbonitrile |
InChI |
InChI=1S/C12H18N2OS/c1-2-16-12-10(8-13)11(15)14(12)9-6-4-3-5-7-9/h9-10,12H,2-7H2,1H3/t10-,12+/m1/s1 |
Clave InChI |
KYIHHIMGQOQYFL-PWSUYJOCSA-N |
SMILES isomérico |
CCS[C@H]1[C@@H](C(=O)N1C2CCCCC2)C#N |
SMILES canónico |
CCSC1C(C(=O)N1C2CCCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)
![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)






